(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that features a furan ring, a benzofuran moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process:
Formation of the furan-2-ylmethylene intermediate: This step involves the condensation of furan-2-carbaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions to form the furan-2-ylmethylene intermediate.
Cyclization to form the benzofuran moiety: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzofuran ring.
Esterification: The final step involves the esterification of the hydroxyl group with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the benzofuran moiety can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzofuran-2-ylmethanol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the materials science field, the compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylene derivatives: These compounds share the furan-2-ylmethylene moiety and exhibit similar reactivity and applications.
Benzofuran derivatives: Compounds with the benzofuran ring system are structurally related and often possess similar chemical and biological properties.
Tert-butyl esters: These compounds share the tert-butyl ester functional group and are used in similar synthetic and industrial applications.
Uniqueness
(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both furan and benzofuran rings, along with the tert-butyl ester group, allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-19(2,3)25-17(20)11-23-13-6-7-14-15(9-13)24-16(18(14)21)10-12-5-4-8-22-12/h4-10H,11H2,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKCXLIMHHYLI-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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